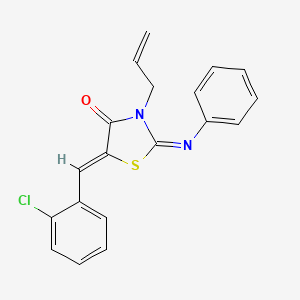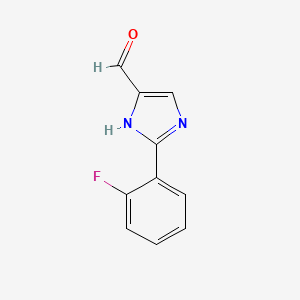![molecular formula C21H28N4O3S B2574649 N'-(2-methoxy-5-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide CAS No. 946375-41-3](/img/structure/B2574649.png)
N'-(2-methoxy-5-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(2-methoxy-5-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a synthetic organic compound that belongs to the class of ethanediamides This compound is characterized by the presence of a methoxy-methylphenyl group, a methylpiperazinyl group, and a thiophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-methoxy-5-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the ethanediamide backbone: This can be achieved by reacting ethylenediamine with an appropriate acylating agent.
Introduction of the methoxy-methylphenyl group: This step may involve electrophilic aromatic substitution reactions.
Attachment of the methylpiperazinyl group: This can be done through nucleophilic substitution reactions.
Incorporation of the thiophenyl group: This step may involve cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N’-(2-methoxy-5-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The ethanediamide backbone can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a phenol or aldehyde, while reduction of the ethanediamide backbone may produce primary or secondary amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.
Medicine: Possible applications in drug discovery and development, particularly in targeting specific receptors or enzymes.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of N’-(2-methoxy-5-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the piperazinyl and thiophenyl groups suggests potential binding to specific protein sites, influencing biological pathways.
類似化合物との比較
Similar Compounds
- N’-(2-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)ethyl]ethanediamide
- N’-(2-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide
- N’-(2-methoxy-5-methylphenyl)-N-[2-(piperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide
Uniqueness
The unique combination of the methoxy-methylphenyl, methylpiperazinyl, and thiophenyl groups in N’-(2-methoxy-5-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide distinguishes it from similar compounds. This unique structure may confer specific properties, such as enhanced binding affinity to certain biological targets or improved stability in chemical reactions.
特性
IUPAC Name |
N'-(2-methoxy-5-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3S/c1-15-4-5-19(28-3)17(12-15)23-21(27)20(26)22-13-18(16-6-11-29-14-16)25-9-7-24(2)8-10-25/h4-6,11-12,14,18H,7-10,13H2,1-3H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCMAPQZVZKXLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2574567.png)

![Bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-(3,4-dimethoxyphenyl)methanol](/img/structure/B2574569.png)

![(2E)-3-[2-(Benzyloxy)-5-iodophenyl]acrylic acid](/img/structure/B2574572.png)



![5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid](/img/structure/B2574580.png)

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide](/img/structure/B2574582.png)
![N-(2-methoxy-5-methylphenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2574583.png)

![2-(4-Chlorophenoxy)-1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-2-methylpropan-1-one](/img/structure/B2574586.png)
